

Experimental procedure for reactions involving 2,3,5-Trimethylpyridine 1-oxide.

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Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine 1-oxide

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An In-Depth Guide to the Synthesis and Functionalization of **2,3,5-Trimethylpyridine 1-oxide** for Chemical Research and Development

Introduction: The Versatile Role of Pyridine N-Oxides in Synthesis

Pyridine N-oxides are a highly valuable class of heterocyclic compounds that serve as versatile intermediates in organic synthesis. The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine.^{[1][2]} The N-O bond acts as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, thereby activating them for electrophilic attack. Conversely, the inductive effect of the electronegative oxygen atom deactivates the ring toward electrophiles but facilitates nucleophilic substitution. This dual reactivity makes pyridine N-oxides powerful synthons for creating a wide array of substituted pyridines, which are core structures in pharmaceuticals, agrochemicals, and materials science.^{[1][2]}

This guide provides detailed experimental procedures for the synthesis and subsequent functionalization of a specific, sterically hindered analogue, **2,3,5-Trimethylpyridine 1-oxide** (also known as 2,3,5-collidine-N-oxide). We will explore its preparation from the parent pyridine and its application in directed electrophilic substitution, specifically nitration, followed by a nucleophilic substitution reaction.

PART 1: Synthesis of 2,3,5-Trimethylpyridine 1-oxide

The most common and direct method for preparing pyridine N-oxides is the oxidation of the corresponding pyridine.^[3] A variety of oxidizing agents can be employed, but a combination of hydrogen peroxide and a carboxylic acid, such as acetic acid, is widely used for its effectiveness and accessibility.^{[3][4][5]}

Causality of Reagent Selection:

- 2,3,5-Trimethylpyridine (2,3,5-Collidine): The starting heterocycle. The electron-donating methyl groups slightly increase the nucleophilicity of the pyridine nitrogen, facilitating the oxidation process.
- Glacial Acetic Acid: Serves as both a solvent and a catalyst. It protonates the hydrogen peroxide, forming a more potent electrophilic oxidizing species, peroxyacetic acid, *in situ*.
- Hydrogen Peroxide (H_2O_2): The primary oxidant. It provides the oxygen atom that is transferred to the pyridine nitrogen.

Experimental Protocol: N-Oxidation

This protocol is adapted from established laboratory procedures.^{[4][5][6]}

Materials and Reagents:

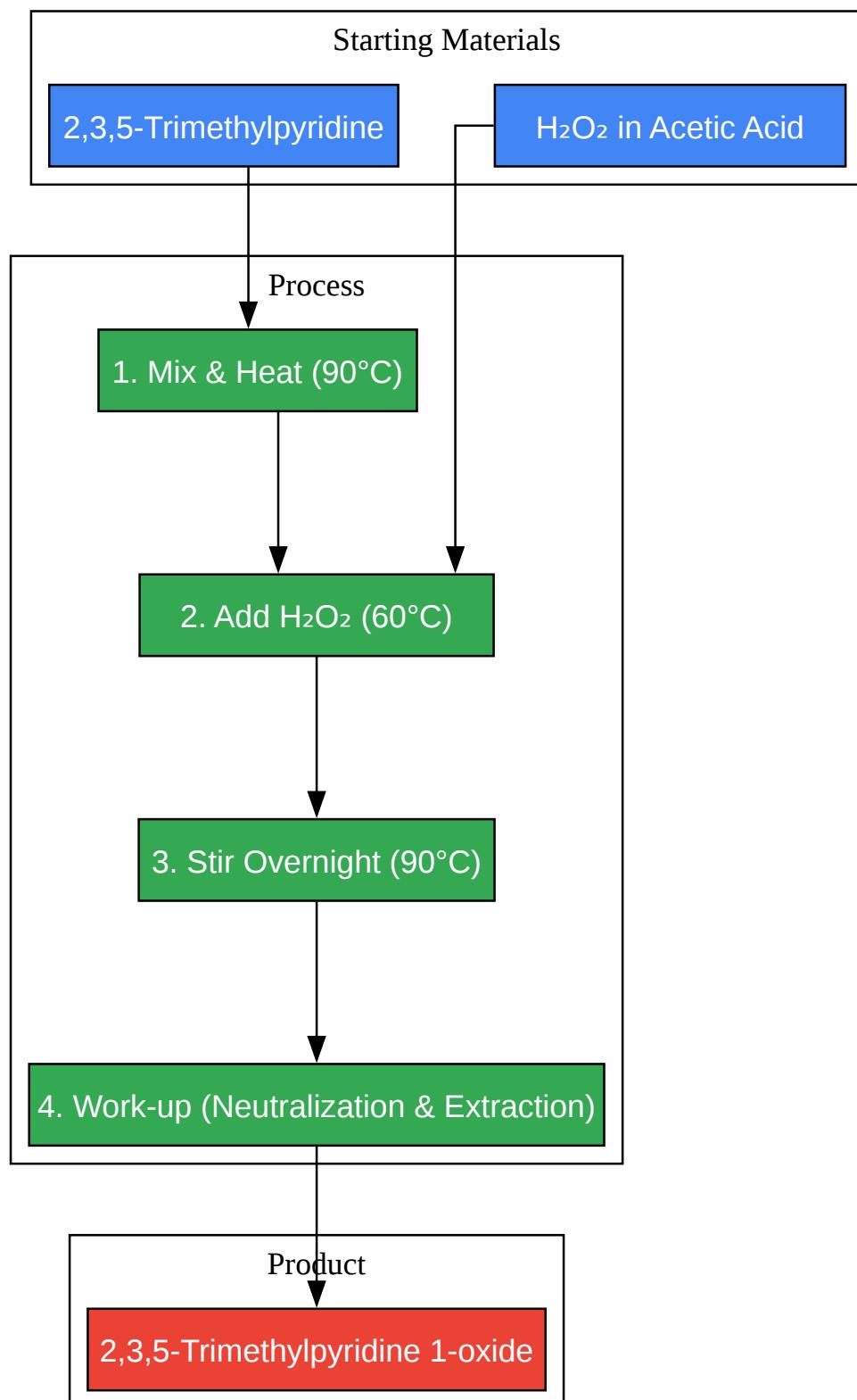
Reagent	Formula	MW (g/mol)	Amount	Moles
2,3,5-Trimethylpyridine	C ₈ H ₁₁ N	121.18	10.9 kg	89.2
Glacial Acetic Acid	CH ₃ COOH	60.05	30 L	-
Hydrogen Peroxide (35%)	H ₂ O ₂	34.01	3.122 L	35.67
Sodium Hydroxide (10M)	NaOH	40.00	As needed	-
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	~30 L	-

| Magnesium Sulfate (anhyd.)| MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure:

- Reaction Setup: In a 100 L reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2,3,5-trimethylpyridine (10.9 kg) and glacial acetic acid (30 L). [\[6\]](#)
- Initial Heating: Heat the mixture to 90°C and stir for 3 hours.
- First Oxidant Addition: Cool the reaction mixture to 60°C. Add 35% hydrogen peroxide (3.122 L) dropwise over 1 hour, ensuring the temperature is maintained.[\[6\]](#)
- Reaction: After the addition is complete, raise the temperature back to 90°C and stir the mixture overnight.[\[6\]](#)
- Second Oxidant Addition: Cool the mixture to 40°C and add an additional portion of 35% hydrogen peroxide (936 mL) over 1 hour.[\[7\]](#)
- Final Reaction: Heat the mixture again to 90°C and stir for an additional 3 hours. Allow it to stand overnight without heating.[\[6\]](#)

- Solvent Removal: Remove the excess acetic acid by distillation under reduced pressure.
- Work-up and Neutralization: To the residue, cautiously add 10M sodium hydroxide solution while cooling the vessel with a water bath until the pH of the mixture reaches 10.[6]
- Extraction: Add dichloromethane (10 L) to the basic solution and stir vigorously. Separate the organic phase. Extract the aqueous phase two more times with 10 L portions of dichloromethane.[6]
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.
- Purification: The resulting **2,3,5-trimethylpyridine 1-oxide** can be further purified by crystallization from an ether/petroleum ether solvent system.[4][5] The expected product is a solid with a melting point of 42-44°C.[4][5]



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Caption: Workflow for the N-Oxidation of 2,3,5-Trimethylpyridine.

PART 2: Functionalization via Electrophilic Substitution: Nitration

The N-oxide group activates the C4 position for electrophilic attack. A primary example of this is the nitration of the pyridine ring, which proceeds readily using a standard nitrating mixture of sulfuric and nitric acids.^[7]

Causality of Reagent Selection:

- Concentrated Sulfuric Acid (H₂SO₄): Acts as a solvent and a dehydrating agent. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
- Concentrated Nitric Acid (HNO₃): The source of the nitro group.

Experimental Protocol: Nitration at the C4-Position

This protocol is derived from a patented procedure for the synthesis of omeprazole intermediates.^[7]

Materials and Reagents:

Reagent	Formula	MW (g/mol)	Amount	Moles
2,3,5- Trimethylpyridi- ne 1-oxide	C₈H₁₁NO	137.18	1457 g	10.0
Conc. Sulfuric Acid (98%)	H ₂ SO ₄	98.08	1200 mL + 1750 mL	-
Conc. Nitric Acid (65%)	HNO ₃	63.01	2065 mL	29.84

| Sodium Hydroxide (10M) | NaOH | 40.00 | ~11.65 L | - |

Step-by-Step Procedure:

- Dissolution: In a 50 L reaction vessel, dissolve **2,3,5-trimethylpyridine 1-oxide** (1457 g) in concentrated sulfuric acid (1200 mL).[7]
- Nitrating Mixture Preparation: Separately, prepare a nitrating solution by carefully combining concentrated sulfuric acid (1750 mL) and 65% nitric acid (2065 mL).
- Addition: Heat the solution of the N-oxide to 90°C. Add the nitrating solution dropwise over 1 hour, maintaining the reaction temperature at 90°C.[7]
- Reaction: Stir the solution at 90°C for an additional 1.5 hours.[7]
- Cooling and Quenching: Cool the reaction mixture to 30°C. Carefully adjust the pH by adding 10M NaOH solution while using a cooling bath to keep the temperature below 40°C. This is a highly exothermic step.[7]
- Work-up and Purification: The resulting product, 2,3,5-trimethyl-4-nitropyridine 1-oxide, can be isolated via extraction with a suitable organic solvent (e.g., dichloromethane) and purified by crystallization.

PART 3: Functionalization via Nucleophilic Substitution

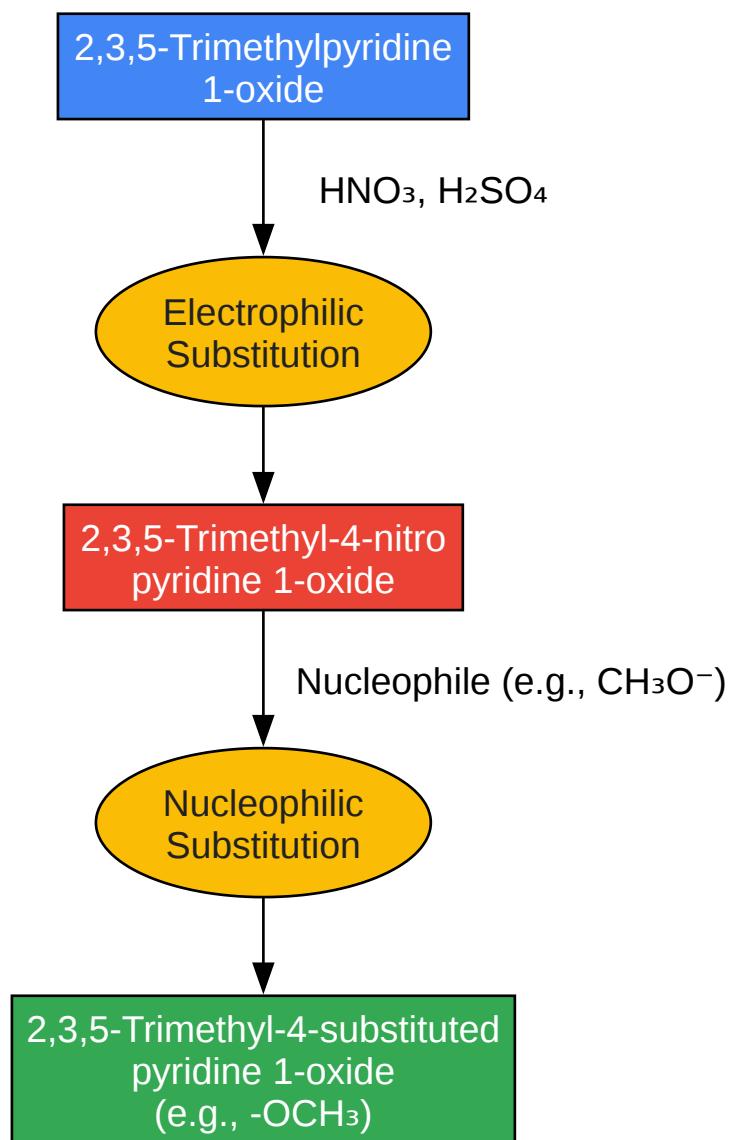
The nitro group introduced at the C4 position is a strong electron-withdrawing group, which makes it an excellent leaving group for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups. The protocol below describes the conversion to a 4-methoxy derivative.[7]

Experimental Protocol: Methoxylation

- Reaction Setup: The crude 2,3,5-trimethyl-4-nitropyridine 1-oxide is reacted with a source of methoxide, such as sodium methoxide in methanol.
- Reaction: The mixture is typically heated to reflux to drive the substitution reaction to completion.
- Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent.

The organic layer is washed, dried, and concentrated.

- Purification: The final product, 2,3,5-trimethyl-4-methoxypyridine-N-oxide, can be purified by column chromatography or crystallization.[7]



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Caption: Reaction pathway for the functionalization of **2,3,5-Trimethylpyridine 1-oxide**.

Safety and Handling

- 2,3,5-Trimethylpyridine (Collidine): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes skin and serious eye irritation. May cause respiratory

irritation. Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

- Hydrogen Peroxide (30-35%): Strong oxidizer. Can cause severe skin burns and eye damage. Use with extreme care.
- Strong Acids (H₂SO₄, HNO₃): Highly corrosive. Cause severe skin burns and eye damage. Handle only within a chemical fume hood with appropriate PPE. The nitration procedure is highly exothermic and requires careful temperature control.
- General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[\[8\]](#)

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